Furo[2,3-c]pyridine-2-carbonitrile
Overview
Description
Furo[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a nitrile group attached to the second carbon of the pyridine ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents and functional materials.
Mechanism of Action
Target of Action
Furo[2,3-c]pyridine-2-carbonitrile, also known as LIQ-TF, is primarily targeted towards Gram-positive bacteria . The compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules .
Mode of Action
The compound interacts with its targets through a process called photodynamic ablation . Upon absorption of light, LIQ-TF generates reactive oxygen species (ROS), specifically singlet oxygen (^1O2) and hydroxyl radicals (˙OH), which are highly reactive and can cause damage to cellular components .
Biochemical Pathways
The generation of ROS by LIQ-TF leads to oxidative stress in the bacterial cells, disrupting various biochemical pathways. This results in damage to proteins, lipids, and DNA, ultimately leading to cell death .
Result of Action
The action of this compound results in the specific imaging and photodynamic ablation of Gram-positive bacteria . This makes it a potential tool for combating multiple drug-resistant bacteria .
Action Environment
The action of this compound is influenced by light, as it requires light absorption to generate ROS Therefore, the efficacy of the compound may be influenced by the light conditions in the environment
Biochemical Analysis
Biochemical Properties
Furo[2,3-c]pyridine-2-carbonitrile has been found to interact with various enzymes, proteins, and other biomolecules. For instance, molecular docking studies have revealed strong binding affinities of this compound with the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that this compound plays a significant role in biochemical reactions, particularly in disrupting key cellular signaling pathways .
Cellular Effects
This compound has shown potent cytotoxic activities against two breast cancer cell lines, MCF-7 and MDA-MB-231 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits minimal selectivity toward normal cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its strong binding affinities with AKT1, ERα, and HER2 suggest a mechanism involving the disruption of key cellular signaling pathways .
Temporal Effects in Laboratory Settings
Its potent cytotoxic activities against breast cancer cell lines suggest that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-c]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of chalcones bearing specific substituents, followed by functional modifications. For instance, chalcones with 4-(benzyloxy)phenyl and dichlorothiophenyl subunits can undergo Claisen-Schmidt condensation, followed by sequential cyclizations to form the furo[2,3-c]pyridine core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other substituents on the furo[2,3-c]pyridine core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield furo[2,3-c]pyridine-2-carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Furo[2,3-c]pyridine-2-carbonitrile has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Comparison with Similar Compounds
Furo[2,3-c]pyridine-2-carbonitrile can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another fused heterocyclic compound with a similar structure but different biological activities.
Pyrazolopyridine: A compound with a pyrazole ring fused to a pyridine ring, showing distinct pharmacological properties.
Pyridine-2-carbonitrile: A simpler compound with a single pyridine ring and a nitrile group, used as a precursor in various synthetic routes.
The uniqueness of this compound lies in its fused ring system and the presence of the nitrile group, which contribute to its diverse reactivity and potential for therapeutic applications.
Properties
IUPAC Name |
furo[2,3-c]pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIZNCADACKZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549934 | |
Record name | Furo[2,3-c]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-12-0 | |
Record name | Furo[2,3-c]pyridine-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112372-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-c]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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